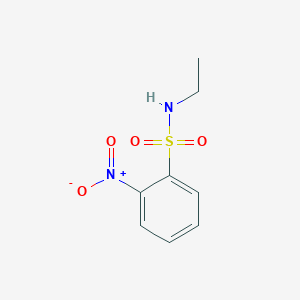

N-ethyl-2-nitrobenzenesulfonamide

Descripción

Significance of Sulfonamide Derivatives in Organic and Medicinal Chemistry

Sulfonamide derivatives are a class of compounds characterized by the -SO₂NH- functional group. They hold a prominent position in the fields of organic and medicinal chemistry due to their versatile reactivity and wide range of biological activities.

In organic chemistry, the sulfonamide group is a key functional group. Because of the rigidity of this functional group, sulfonamides are typically crystalline. This property makes the formation of a sulfonamide a classic method for the derivatization and identification of amines. sigmaaldrich.com Beyond derivatization, they serve as crucial building blocks in the synthesis of a variety of more complex molecules, including heterocyclic compounds and various pharmaceuticals. sielc.com The reactivity of the sulfonamide group can be modulated by the substituents on the nitrogen and the aryl ring, making it a versatile tool for synthetic chemists.

The impact of sulfonamides on medicinal chemistry has been profound since the discovery of their antibacterial properties. sigmaaldrich.com Commonly known as "sulfa drugs," they were among the first classes of antimicrobial agents to be widely used. sielc.com The applications of sulfonamide derivatives have since expanded significantly, with research demonstrating their potential as:

Antiviral agents

Anticancer agents

Antidiabetic agents

Anti-inflammatory drugs

Diuretics

The therapeutic diversity of sulfonamides stems from their ability to bind to various enzymes and receptors in the body, often acting as inhibitors. For instance, certain sulfonamides are known to inhibit carbonic anhydrase, an enzyme implicated in conditions like glaucoma. The nitro group, a feature of N-ethyl-2-nitrobenzenesulfonamide, is also recognized for its role in medicinal chemistry, often incorporated into drug structures to enhance bioactivity. mdpi.com

Overview of this compound's Research Trajectory

While the broader class of sulfonamides has been extensively researched, the specific research trajectory of this compound is less documented in dedicated studies. Its presence is noted in chemical databases and supplier catalogs, indicating its availability for research and as a building block in organic synthesis. aromalake.combldpharm.comguidechem.comkeyorganics.net

The research interest in this compound likely stems from its identity as a nitrobenzenesulfonamide derivative. The parent compound, 2-nitrobenzenesulfonamide (B48108), is used as a reactant in the synthesis of various nitrogen-containing cyclic compounds. sigmaaldrich.com The nitro group in such compounds can serve as a handle for further chemical transformations, such as reduction to an amine group, which can then be used to build more complex molecular architectures.

Patents have been filed that include the chemical structure of this compound, suggesting its potential utility in proprietary applications, though the specific details of these applications are not always publicly disclosed. nih.gov The study of related compounds, such as N-Ethyl-2-nitro-N-phenylbenzenesulphonamide, in analytical techniques like HPLC, further points to the general interest in this class of molecules for developing new analytical methods. sielc.com

Structure

3D Structure

Propiedades

IUPAC Name |

N-ethyl-2-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-2-9-15(13,14)8-6-4-3-5-7(8)10(11)12/h3-6,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOIFAQSYCSLRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353542 | |

| Record name | N-ethyl-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23530-41-8 | |

| Record name | N-ethyl-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Ethyl 2 Nitrobenzenesulfonamide and Its Derivatives

Established Synthetic Routes

The most conventional and widely practiced method for synthesizing N-ethyl-2-nitrobenzenesulfonamide involves the direct reaction of 2-nitrobenzenesulfonyl chloride with ethylamine (B1201723). google.com This approach is a classic example of sulfonamide bond formation.

Amidation of 2-nitrobenzenesulfonyl Chloride with Ethylamine

The primary synthesis of this compound is achieved through the nucleophilic attack of ethylamine on the electrophilic sulfur atom of 2-nitrobenzenesulfonyl chloride. samdc.edu.in This reaction is typically performed in a suitable solvent, such as dichloromethane (B109758) or tetrahydrofuran, and in the presence of a base. google.com The base, often a tertiary amine like triethylamine (B128534) or pyridine (B92270), serves to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction, driving the equilibrium towards the product. google.com

The reaction proceeds by dissolving ethylamine and the base in the chosen solvent, followed by the careful, often portion-wise or dropwise, addition of 2-nitrobenzenesulfonyl chloride, typically under cooled conditions to manage the exothermic nature of the reaction. google.com After a period of stirring to ensure complete reaction, a standard aqueous workup is performed to isolate the crude product, which can then be purified by recrystallization or chromatography. google.com

Reaction Overview: Amidation of 2-nitrobenzenesulfonyl Chloride

| Reactant 1 | Reactant 2 | Key Reagents | Product |

|---|---|---|---|

| 2-nitrobenzenesulfonyl chloride | Ethylamine | Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane) | This compound |

Advanced and Novel Synthetic Approaches

Beyond the direct amidation route, more sophisticated methods have been developed, particularly for creating a diverse range of N-substituted 2-nitrobenzenesulfonamide (B48108) derivatives. These approaches often involve the N-alkylation of a parent 2-nitrobenzenesulfonamide. nih.gov

Application of the Fukuyama Protocol in Alkylation

The Fukuyama protocol provides a mild and efficient method for the N-alkylation of sulfonamides, including 2-nitrobenzenesulfonamides. nih.govorganic-chemistry.org This reaction is particularly valuable for synthesizing derivatives that may not be accessible through direct amidation due to the unavailability or instability of the corresponding primary amine. The protocol typically involves reacting a pre-formed sulfonamide (in this case, 2-nitrobenzenesulfonamide) with an alkyl halide in the presence of a phosphine (B1218219) reagent and a base.

This method has gained prominence because the 2-nitrobenzenesulfonyl group can be easily removed later, making it an excellent protecting group strategy for the synthesis of complex amines. nih.gov

Mitsunobu Reaction Conditions for N-Alkylation

The Mitsunobu reaction offers another powerful tool for the N-alkylation of sulfonamides under mild, neutral conditions. nih.govorganic-chemistry.org This reaction allows for the coupling of a sulfonamide with a primary or secondary alcohol. The key reagents are a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

In this process, the alcohol is activated by the Mitsunobu reagents, making it susceptible to nucleophilic attack by the sulfonamide anion. A significant advantage of this method is the inversion of stereochemistry at the alcohol's chiral center, providing a stereospecific route to chiral N-alkylated sulfonamides.

Advanced N-Alkylation Methods for 2-Nitrobenzenesulfonamide Derivatives

| Method | Substrates | Key Reagents | Product Type |

|---|---|---|---|

| Fukuyama Alkylation | 2-Nitrobenzenesulfonamide + Alkyl Halide | Phosphine, Base | N-Alkyl-2-nitrobenzenesulfonamide |

| Mitsunobu Reaction | 2-Nitrobenzenesulfonamide + Alcohol | Triphenylphosphine (PPh₃), DEAD or DIAD | N-Alkyl-2-nitrobenzenesulfonamide |

One-Pot Synthetic Procedures for Amine Derivatization

To improve efficiency and reduce waste, one-pot synthetic procedures have been developed. researchgate.netrsc.orgprinceton.edu In this context, an amine can first be reacted with 2-nitrobenzenesulfonyl chloride to form the sulfonamide in situ. researchgate.net Without isolating this intermediate, a second set of reagents is added to the same reaction vessel to perform a subsequent transformation, such as an alkylation or another coupling reaction. google.com

For example, a primary amine could be treated with 2-nitrobenzenesulfonyl chloride and a base, followed by the addition of an alkylating agent and another base to achieve N-alkylation in a single continuous process. princeton.edu This approach streamlines the synthesis by avoiding intermediate purification steps, saving time, solvents, and materials, which is highly advantageous for creating libraries of compounds for screening purposes and for large-scale industrial applications. rsc.orgprinceton.edu

Catalytic Approaches to Sulfonamide Synthesis (e.g., Manganese-Catalyzed N-Alkylation)

The development of efficient and sustainable methods for forming carbon-nitrogen bonds is a central theme in modern organic synthesis. Manganese-catalyzed N-alkylation has emerged as a significant "borrowing hydrogen" or "hydrogen autotransfer" strategy for the synthesis of sulfonamides. acs.orgnih.gov This method is valued for its use of an inexpensive, earth-abundant, and less toxic metal catalyst compared to precious metals like iridium, ruthenium, or palladium. nih.govnih.gov

The process typically involves a well-defined and bench-stable Manganese(I) PNP pincer precatalyst that facilitates the N-alkylation of sulfonamides using alcohols as the alkylating agents. acs.org The plausible reaction mechanism begins with the activation of the Mn(I) precatalyst by a base, such as potassium carbonate (K₂CO₃). acs.org The alcohol substrate then coordinates to the manganese complex and undergoes dehydrogenation to form an aldehyde and a manganese hydride species. This is followed by the condensation of the in-situ generated aldehyde with the sulfonamide to form an N-sulfonylimine. The final step is the reduction of this imine by the manganese hydride, which yields the N-alkylated sulfonamide product and regenerates the active catalyst. acs.org

This catalytic system is effective for a wide array of aryl and alkyl sulfonamides, which can undergo mono-N-alkylation with benzylic and simple primary aliphatic alcohols, often resulting in excellent isolated yields. acs.org Research has demonstrated that this protocol is scalable and can be applied to the synthesis of diverse secondary amines. nih.gov The choice of ligand associated with the manganese catalyst can also play a crucial role in determining the reactivity and selectivity of the N-alkylation reaction. nih.gov While electron-donating groups on the aryl sulfonamide are well-tolerated, less nucleophilic sulfonamides, such as those with nitro- or cyano-groups, have shown limited to no reactivity under certain conditions. acs.org

Table 1: Manganese-Catalyzed N-Alkylation of Various Sulfonamides with Alcohols This table summarizes representative results from manganese-catalyzed N-alkylation reactions, demonstrating the scope of the methodology. Data sourced from related studies on sulfonamide alkylation.

| Sulfonamide Reactant | Alcohol Reactant | Catalyst System | Base | Yield (%) |

| p-Toluenesulfonamide | Benzyl alcohol | Mn(I) PNP Pincer | K₂CO₃ | >95 |

| 4-Methoxybenzenesulfonamide | Benzyl alcohol | Mn(I) PNP Pincer | K₂CO₃ | 94 |

| 4-(Trifluoromethyl)benzenesulfonamide | Benzyl alcohol | Mn(I) PNP Pincer | K₂CO₃ | 61 |

| Methanesulfonamide (B31651) | Benzyl alcohol | Mn(I) PNP Pincer | K₂CO₃ | 94 |

| Aniline (Amine example) | Benzyl alcohol | MnBr(CO)₅ / PPh₃ | t-BuOK | 95 |

Synthesis of N,N-Dichloro-2-nitrobenzenesulfonamide as an Electrophilic Nitrogen Source

N,N-Dichloro-2-nitrobenzenesulfonamide (2-NsNCl₂) serves as a potent electrophilic nitrogen source, particularly in the direct diamination of α,β-unsaturated ketones (enones). nih.govacs.org This reagent can be effectively synthesized and allows for metal-free diamination reactions, which are convenient to perform without the need for an inert atmosphere. nih.gov

The synthesis of vicinal diamines is a critical transformation in organic chemistry, as this structural motif is present in numerous biologically active molecules and ligands. The use of 2-NsNCl₂ provides a direct pathway to these structures from readily available enones. nih.govacs.org In these reactions, factors such as temperature and the presence of molecular sieves are crucial for controlling the product formation, leading to dichloromethyl or 3-trichloromethyl imidazoline (B1206853) derivatives. nih.gov A proposed mechanism involves a [2+3] cyclization and subsequent N-chlorination to explain the observed regiochemistry and stereochemistry of the products. nih.gov

A significant advantage of using the 2-nitrobenzenesulfonamide (nosyl) group is its reliable cleavage under mild conditions, such as those developed by Fukuyama (e.g., using a thiol and base), to release the free diamine. nih.gov

**Table 2: Metal-Free Diamination of Enones using N,N-Dichloro-2-nitrobenzenesulfonamide (2-NsNCl₂) ** This table illustrates the effectiveness of 2-NsNCl₂ in the synthesis of various imidazoline products from enones. Data is representative of findings in the cited literature.

| Enone Substrate | Product Type | Yield (%) |

| Chalcone | Dichloromethyl Imidazoline | 85 |

| (E)-1,3-diphenylprop-2-en-1-one | Dichloromethyl Imidazoline | 85 |

| (E)-1-phenyl-3-(p-tolyl)prop-2-en-1-one | Dichloromethyl Imidazoline | 83 |

| (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one | Dichloromethyl Imidazoline | 91 |

| (E)-1,3-di-p-tolylprop-2-en-1-one | 3-Trichloromethyl Imidazoline | 76 |

Solid-Phase Synthesis Applications

The 2-nitrobenzenesulfonamide (nosyl) protecting group is also valuable in solid-phase organic synthesis. Its activation of the nitrogen atom facilitates various chemical transformations, and its cleavage can be achieved under specific conditions compatible with solid-phase methodologies. psu.edu

One notable application is the deprotection of nosyl-protected amines attached to a solid support. Research has shown that using a solid-phase thiophenolate reagent allows for the efficient cleavage of the 2-nitrobenzenesulfonamide group. This method has been successfully applied to the synthesis of simple 2-(alkylamino)-pyrroles, where the nosyl-protected precursor is bound to the solid phase. The use of a polymeric reagent for the deprotection step is advantageous as it prevents competing nucleophilic substitution reactions that might occur with solution-phase reagents, thus ensuring a cleaner reaction and simpler purification. psu.edu

Chemical Reactivity and Mechanistic Studies

Deprotection Mechanisms of the 2-Nitrobenzenesulfonamide (B48108) (Ns) Group

The 2-nitrobenzenesulfonamide (nosyl, Ns) group is a valuable tool for amine protection due to the mild conditions under which it can be cleaved. This reactivity is a direct consequence of the electron-withdrawing nitro group, which activates the aromatic ring towards specific chemical transformations.

Thiolate-Mediated Cleavage via Meisenheimer Complex Formation

The most prominent method for the deprotection of the nosyl group is through a nucleophilic aromatic substitution (SNAr) reaction mediated by soft nucleophiles, particularly thiolates. chem-station.comrsc.org This process is a cornerstone of the Fukuyama amine synthesis. chem-station.com The reaction proceeds under mild conditions and is initiated by the attack of a thiolate anion (e.g., thiophenolate) on the carbon atom of the benzene (B151609) ring that is attached to the sulfonyl group. chem-station.comrsc.orgpharm.or.jp

This addition leads to the formation of a key intermediate known as a Meisenheimer complex, which is a resonance-stabilized, negatively charged species. chem-station.comrsc.orgpharm.or.jp The stability of this complex is enhanced by the electron-withdrawing nitro group. The Meisenheimer complex then collapses, leading to the cleavage of the carbon-sulfur bond, extrusion of sulfur dioxide, and liberation of the free amine. chem-station.com This deprotection strategy is highly efficient and offers a significant advantage over more robust protecting groups like the tosyl group, which require harsh cleavage conditions. chem-station.com

A variety of thiols and bases can be employed for this transformation, allowing for optimization based on the specific substrate. For instance, a common system involves using thiophenol with a base like potassium hydroxide (B78521) or cesium carbonate. chem-station.comresearchgate.net

| Amine Substrate | Deprotection Conditions | Product | Yield | Reference |

| N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | Thiophenol, KOH, Acetonitrile, 50°C | N-(4-Methoxybenzyl)-3-phenylpropylamine | 89-91% | chem-station.com |

| Various primary and secondary nosylamides | PS-thiophenol, Cs₂CO₃, THF, Microwave (80°C) | Corresponding amines | Good to excellent | researchgate.net |

| 2-Nitrobenzenesulfonamides | HSCH₂CH₂OH, DBU, DMF | Primary amines | High to excellent | researchgate.net |

Orthogonally Protected Sulfonamide Deprotection Strategies

In complex molecule synthesis, the ability to selectively remove one protecting group in the presence of others—a concept known as orthogonal protection—is crucial. thieme-connect.de The 2-nitrobenzenesulfonyl (nosyl) group provides a key advantage in this regard, as its cleavage conditions are distinct from many other common amine protecting groups.

The nosyl group is considered orthogonal to widely used acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) protecting groups. researchgate.net Furthermore, chemoselectivity can be achieved even among different sulfonamide protecting groups. For example, studies have shown that it is possible to selectively deprotect a 2,4-dinitrobenzenesulfonamide (B1250028) in the presence of a 2-nitrobenzenesulfonamide. researchgate.netresearchgate.net

Recent research has also explored chemoselective acidic hydrolysis using trifluoromethanesulfonic acid (TfOH) to differentiate between various N-arylsulfonamides. researchgate.net While neutral or electron-deficient N-arylsulfonamides can be efficiently deprotected, electron-rich substrates may undergo other reactions, such as sulfonyl group migration. researchgate.netorganic-chemistry.org This differential reactivity allows for selective deprotection strategies based on the electronic nature of the sulfonamide.

Intramolecular Cyclization Reactions

The chemical properties of the N-ethyl-2-nitrobenzenesulfonamide moiety can be harnessed to facilitate intramolecular reactions, leading to the formation of complex heterocyclic structures.

Formation of Heterocyclic Scaffolds via Ns-Group Participation

The participation of the nosyl group in intramolecular cyclization reactions provides a pathway for the synthesis of various nitrogen-containing heterocyclic scaffolds. mdpi.comacs.orgnih.gov The principles of neighboring group participation, where a functional group influences the reactivity at a nearby center, are fundamental to these transformations. The nosyl group can act as a temporary tether or activating group to facilitate ring formation. For example, methods involving the acidic hydrolysis of sulfonamides have been extended to one-pot transformations that include cyclization reactions, enabling the synthesis of complex molecules. researchgate.netorganic-chemistry.org Diversity-oriented synthesis strategies have utilized vinyl sulfonamides in functional group pairing pathways, including intramolecular Heck and aza-Michael reactions, to generate diverse sultam scaffolds. nih.gov

Rearrangement Pathways (e.g., N-to-C Rearrangements, Smiles Rearrangement)

N-Aryl sulfonamides can undergo intramolecular rearrangement reactions, offering powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

One such transformation is the N-to-C rearrangement, or sulfonyl group migration. Under certain acidic conditions, particularly with electron-rich substrates, the sulfonyl group can migrate from the nitrogen atom to a carbon atom on an aromatic ring. researchgate.netorganic-chemistry.org

A more widely recognized and synthetically valuable pathway is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. manchester.ac.ukchemistry-reaction.comslideshare.net In this process, a nucleophile within the molecule attacks the aromatic ring of the sulfonamide, displacing the sulfonyl group. The ortho-nitro group on the this compound is crucial as it activates the aromatic ring for this ipso-substitution. chemistry-reaction.com The Truce-Smiles rearrangement is a variation where a strong base is used to generate a carbanion nucleophile, which then initiates the rearrangement. manchester.ac.ukacs.org This strategy has been employed to synthesize a variety of complex structures, including α-quaternary amino acid derivatives and has been shown to proceed with substrates like N-(arylsulfonyl)acrylamides. manchester.ac.ukacs.org

Electrophilic Reactivity in Diamination Reactions

While the sulfonamide nitrogen is typically nucleophilic, derivatization can reverse its polarity, turning it into an electrophilic nitrogen source. wikipedia.orgnih.gov This concept is effectively demonstrated in diamination reactions using N,N-dichloro-2-nitrobenzenesulfonamide (2-NsNCl₂). nih.govacs.orgacs.org

This reagent has been proven to be an effective electrophilic nitrogen source for the direct, metal-free diamination of α,β-unsaturated ketones. nih.govacs.orgacs.org The reaction is convenient to perform, often not requiring the protection of inert gases. acs.org In these reactions, 2-NsNCl₂ reacts with the enone, leading to the formation of vicinal diamine functionalities, often in the form of substituted imidazoline (B1206853) products. nih.govacs.org A proposed mechanism involves a [2+3] cyclization and N-chlorination. nih.govacs.org The 2-Ns-protecting group on the resulting diamine products can be readily cleaved under the mild Fukuyama conditions described previously. acs.orgacs.org

| Substrate (Enone) | Key Conditions | Product Type | Reference |

| α,β-Unsaturated ketones | 2-NsNCl₂, Molecular Sieves (4 Å) | Dichloromethyl or Trichloromethyl imidazolines | nih.govacs.org |

| Alkyl cinnamates | 2-NsNCl₂, Acetonitrile | anti-alkyl Nα-Ns, Nβ-Ac diaminophenylpropionates | acs.org |

Applications in Advanced Organic Synthesis

The 2-Nitrobenzenesulfonamide (B48108) (Ns) Group as a Protecting and Activating Group

The 2-nitrobenzenesulfonyl (Ns) group is a highly effective protecting group for primary and secondary amines. tcichemicals.com Its strong electron-withdrawing nature significantly reduces the basicity of the nitrogen atom it is attached to, rendering it less susceptible to undesired reactions. youtube.com This protective feature is crucial in multi-step syntheses where other functional groups need to be manipulated without affecting the amine.

Beyond protection, the Ns group also activates the sulfonamide for N-alkylation reactions. rsc.orgresearchgate.net The acidity of the N-H bond in an Ns-protected amine is increased, facilitating its deprotonation and subsequent reaction with alkylating agents. chem-station.com A significant advantage of the Ns group is its facile removal under mild conditions using soft nucleophiles like thiols, which proceeds via a Meisenheimer complex. rsc.orgresearchgate.netchem-station.com This orthogonality allows for selective deprotection without affecting other protecting groups that are sensitive to acidic or basic conditions. tcichemicals.com

Selective Monoalkylation of Primary Amines

The selective monoalkylation of primary amines to yield secondary amines is a fundamental yet often challenging transformation in organic synthesis. tcichemicals.comrsc.org Direct alkylation frequently leads to mixtures of mono- and dialkylated products, as well as unreacted starting material. The "Ns-strategy" provides a robust solution to this problem. tcichemicals.com

In this approach, a primary amine is first treated with 2-nitrobenzenesulfonyl chloride (NsCl) to form the corresponding N-monosubstituted sulfonamide. tcichemicals.com This Ns-protected amine can then be selectively alkylated under basic conditions with an alkyl halide or under Mitsunobu conditions. rsc.orgresearchgate.net The resulting N,N-disubstituted sulfonamide is subsequently deprotected using a thiol, such as thiophenol in the presence of a base, to furnish the desired secondary amine in high yield. chem-station.com This method's mild conditions and high selectivity make it a widely adopted strategy. tcichemicals.comrsc.orgnih.govresearchgate.net

Preparation of Secondary Amines

The synthesis of secondary amines is a direct application of the Ns-strategy. tcichemicals.comnih.govnih.gov By choosing the appropriate primary amine and alkylating agent, a wide variety of secondary amines can be prepared efficiently. rsc.orgresearchgate.net The process involves the initial protection of a primary amine with the Ns group, followed by alkylation, and concluding with the removal of the Ns group. tcichemicals.comchem-station.com The deprotection step is particularly noteworthy for its mildness, often employing reagents like thiophenol and potassium hydroxide (B78521) or cesium carbonate. chem-station.comresearchgate.net This method has been successfully utilized in the synthesis of various nitrogen-containing compounds. tcichemicals.com

| Starting Primary Amine | Alkylating Agent | Deprotection Conditions | Final Secondary Amine | Reference |

| p-Methoxybenzyl amine | Alkyl halide | Thiophenol, Base | N-Alkyl-p-methoxybenzyl amine | tcichemicals.com |

| Various primary amines | Alcohols (Mitsunobu) | Thiophenol, Cs2CO3 | Corresponding secondary amines | rsc.orgresearchgate.net |

| Primary amines | Alkyl bromides | Thiol, Base | Corresponding secondary amines | rsc.org |

Site-Specific N-Alkylation in Peptide Chemistry

The unique properties of the Ns group have found valuable application in the field of peptide chemistry, specifically for site-specific N-alkylation. researchgate.net The ability to selectively introduce alkyl groups onto the nitrogen atoms of a peptide backbone allows for the synthesis of modified peptides with altered conformations and biological activities. nih.govnih.govcreative-proteomics.com

The Fukuyama-Mitsunobu reaction, which utilizes the Ns group, has been optimized for solid-phase peptide synthesis. researchgate.net This allows for the mono- or di-N-alkylation of primary amines within a peptide sequence. The process involves the transient protection of a primary amine (e.g., the side chain of ornithine) with the Ns group, followed by alkylation with an alcohol under Mitsunobu conditions. researchgate.net The Ns group can then be selectively removed, leaving the N-alkylated peptide. researchgate.net This methodology has been used to introduce non-functionalized aliphatic and aromatic residues, as well as alkyl chains bearing protected functionalities for further modification. researchgate.net The ability to perform these modifications under mild conditions is crucial to avoid racemization and degradation of the peptide. tcichemicals.comnih.govresearchgate.net

Role as a Versatile Building Block

Beyond its role as a protecting and activating group, N-ethyl-2-nitrobenzenesulfonamide and related Ns-amides serve as versatile building blocks in the synthesis of more complex molecular architectures.

Construction of Complex Polyamine Structures

The efficient and iterative nature of the Ns-strategy makes it particularly well-suited for the synthesis of linear and macrocyclic polyamines. rsc.orgresearchgate.net Natural polyamines and their analogs are an important class of compounds with diverse biological activities. The synthesis of these molecules often requires the sequential and controlled introduction of multiple amino functionalities.

The Ns-strategy allows for the stepwise elongation of a polyamine chain. nih.gov A primary amine can be protected, alkylated with a molecule containing a masked primary amine (e.g., a phthalimide), and then deprotected. This cycle can be repeated to build up complex polyamine structures with high efficiency and control over the substitution pattern. rsc.orgresearchgate.net The mild deprotection conditions are compatible with many other functional groups present in the molecule, making this a powerful tool for the total synthesis of natural products. tcichemicals.com

Synthesis of Imidazoline (B1206853) and Imidazopyridine Derivatives

While direct synthesis of imidazoline and imidazopyridine derivatives from this compound is not the primary application, the underlying principles of amine protection and activation are relevant to the synthesis of these heterocyclic systems. The synthesis of these derivatives often involves the reaction of diamines or aminopyridines with various electrophiles. nih.govnih.gove3s-conferences.orgorganic-chemistry.orggoogle.comgoogle.comnih.govnih.gov

For instance, the synthesis of certain imidazopyridine derivatives involves the reaction of 2-aminopyridines with other reagents. nih.gove3s-conferences.org The principles of controlling amine reactivity, central to the Ns-strategy, are applicable in managing the nucleophilicity of the amino groups in these starting materials to achieve the desired cyclization and avoid side reactions.

Formation of Thieno-[2,3-b]-thiopyran Derivatives

While the direct application of this compound in the formation of thieno-[2,3-b]-thiopyran derivatives is not extensively documented in mainstream literature, the broader class of thieno[2,3-b]thiophenes, which share a similar fused thiophene (B33073) ring system, has been the subject of significant synthetic interest due to their biological activities. nih.govresearchgate.netekb.eg These activities include anti-inflammatory, antimicrobial, and analgesic properties. nih.gov The synthesis of thieno[2,3-b]thiophene (B1266192) derivatives often involves the construction of the fused ring system from appropriately substituted thiophene precursors. nih.govresearchgate.netekb.eg Research in this area highlights the importance of developing novel synthetic routes to access diverse derivatives of this heterocyclic core. nih.govresearchgate.netekb.egekb.eg

Generation of Nitrogen-Containing Heterocycles (e.g., Piperidine (B6355638), Oxazolines, Saccharins)

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, and reagents that facilitate their construction are of high value.

Piperidine: The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. nih.gov The synthesis of piperidines can be achieved through various methods, including the hydrogenation or reduction of pyridine (B92270) precursors. nih.govgoogle.comgoogle.com While direct use of this compound for piperidine synthesis is not a common strategy, the nitroaromatic group can, in principle, be a precursor to an amino group which could then be involved in cyclization reactions. However, literature primarily focuses on the reduction of pyridine rings to form the piperidine core. nih.govgoogle.comgoogle.com One study noted that while many substituents on an aryl ring could participate in a reductive hydroamination/cyclization cascade to form piperidines, an electron-withdrawing nitro group did not participate in the reaction. nih.gov

Oxazolines: Oxazolines are another important class of five-membered heterocycles with applications in catalysis and as intermediates in the synthesis of other molecules. nih.govbeilstein-archives.org The synthesis of oxazolines can be achieved through several established routes, such as the cyclization of 2-amidoethyl halides or sulfonates, direct condensation of carboxylic acids or nitriles with amino alcohols, and the ring expansion of aziridines. nih.govbeilstein-archives.org The potential involvement of this compound in these syntheses would likely be as a precursor, for instance, where the nitrobenzenesulfonyl group acts as a leaving group or a directing group in a cyclization step. Research has shown that 2-aryl-4,4-dimethyl-2-oxazolines can be synthesized in good yields from corresponding hydroxyamides via dehydrative cyclization. nih.gov

Saccharin (B28170): Saccharin and its derivatives are well-known artificial sweeteners. The classical synthesis of saccharin involves the oxidation of o-toluenesulfonamide. A different approach involves the diazotization of an anthranilic acid ester, followed by reaction with sulfur dioxide to form a sulfochloride, which is then reacted with ammonia. google.com The structural similarity of this compound to intermediates in these pathways suggests its potential as a starting material for novel saccharin analogues, although specific examples are not prevalent in the literature.

Catalytic Roles in Organic Transformations

The potential for this compound to act as a catalyst in organic transformations is an area that remains to be fully explored. While the compound itself is not typically classified as a catalyst, its functional groups could, in principle, participate in catalytic cycles. For instance, the sulfonamide moiety could engage in hydrogen bonding or act as a ligand for a metal center. The nitro group can also influence the electronic properties of the molecule, which might be harnessed in a catalytic context. However, current research primarily focuses on using this and similar compounds as reactants or building blocks rather than as catalysts. rsc.orgbldpharm.com

Spectroscopic and Crystallographic Characterization

Advanced Spectroscopic Analysis

Spectroscopic techniques are fundamental in confirming the identity and purity of N-ethyl-2-nitrobenzenesulfonamide. Each method offers unique insights into the molecular structure.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the ethyl group and the aromatic protons. The ethyl group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to spin-spin coupling. The four protons on the nitro-substituted benzene (B151609) ring would appear as a complex multiplet in the aromatic region of the spectrum, typically between 7.5 and 8.5 ppm, with their specific shifts influenced by the strong electron-withdrawing effects of both the nitro and sulfonamide groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal eight distinct carbon signals. The two signals for the ethyl group would appear in the aliphatic region (typically 10-40 ppm). The six aromatic carbon signals would be found in the downfield region (120-150 ppm). The carbon atom directly attached to the nitro group (C2) would be significantly deshielded.

| Predicted ¹H and ¹³C NMR Data for this compound | | :--- | :--- | | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | | Ethyl -CH₃ | ~1.2 (triplet) | ~15 | | Ethyl -CH₂- | ~3.2 (quartet) | ~40 | | Aromatic C-H | 7.5 - 8.5 (multiplet) | 120 - 140 | | Aromatic C-SO₂ | - | ~135 | | Aromatic C-NO₂ | - | ~148 |

Note: The table presents predicted values based on typical chemical shifts for similar functional groups; actual experimental values may vary.

2D NMR (COSY, HSQC):

COSY (Correlation Spectroscopy) would establish the connectivity between protons. A cross-peak between the triplet and quartet of the ethyl group would confirm their coupling. It would also help to unravel the coupling network among the four adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy would correlate each proton signal with its directly attached carbon atom. This would definitively assign the ¹³C signals for the ethyl group's CH₂ and CH₃, as well as the signals for the four protonated aromatic carbons.

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the key expected absorption bands would confirm the presence of the nitro, sulfonamide, and aromatic groups.

A study on the related compound, N-(2-bromobenzyl)-N-ethyl-2-nitrobenzenesulfonamide, showed characteristic peaks for the aromatic nitro group (Ar-NO₂) at 1543.7 cm⁻¹ and for the sulfonamide group (NSO₂) at 1358.1 cm⁻¹ and 1163.2 cm⁻¹. Similar absorption bands would be anticipated for this compound.

| Expected IR Absorption Bands for this compound | | :--- | :--- | :--- | | Functional Group | Vibration | **Expected Wavenumber (cm⁻¹) ** | | Nitro (Ar-NO₂) | Asymmetric Stretch | ~1540 | | Nitro (Ar-NO₂) | Symmetric Stretch | ~1350 | | Sulfonamide (R-SO₂-NHR') | Asymmetric Stretch | ~1360 | | Sulfonamide (R-SO₂-NHR') | Symmetric Stretch | ~1160 | | Aromatic C-H | Stretch | >3000 | | Alkyl C-H | Stretch | <3000 |

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular weight of this compound is 230.24 g/mol . nih.gov

Fast Atom Bombardment (FAB-MS) is a soft ionization technique that would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 231.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) would first separate the compound from any impurities, after which the mass spectrometer would provide mass information. In tandem MS (MS/MS), the molecular ion could be selected and fragmented to yield structural data. Common fragmentation pathways would involve the loss of the ethyl group, the nitro group, or sulfur dioxide. For instance, analysis of the related compound N-ethyl-2-nitro-N-phenylbenzenesulphonamide by reverse-phase HPLC can be made compatible with mass spectrometry by using formic acid in the mobile phase.

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. Generally, molecules require a specific structural motif, a fluorophore, to exhibit significant fluorescence. This compound lacks a classic extended conjugated system that typically gives rise to strong fluorescence. Furthermore, the presence of the nitro group (NO₂) is known to often quench fluorescence through non-radiative decay processes. Therefore, this compound is not expected to be a fluorescent compound.

X-ray Crystallography Studies

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not publicly available, analysis of related benzenesulfonamide (B165840) structures allows for a reliable prediction of its molecular geometry. nih.govtandfonline.com

The geometry around the sulfur atom in the sulfonamide group is expected to be tetrahedral. nih.gov The molecule would consist of the 2-nitrophenyl ring and the ethyl group attached to the sulfonamide linker. The planarity of the phenyl ring would be distorted slightly by the bulky substituents.

Key structural features that would be determined from an X-ray analysis include:

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of arylsulfonamides is significantly influenced by a network of intermolecular interactions, primarily hydrogen bonds and van der Waals forces. In the absence of a dedicated crystal structure for this compound, we can infer its likely packing arrangement from related compounds such as N-(2-Methylphenyl)-2-nitrobenzenesulfonamide. nih.gov

Hydrogen Bonding Patterns (Intramolecular and Intermolecular)

Hydrogen bonding is a defining feature of the crystal structures of arylsulfonamides. Both intramolecular and intermolecular hydrogen bonds are expected to be present in this compound, significantly influencing its conformation.

Intramolecular Hydrogen Bonding: A key feature in 2-nitro-substituted benzenesulfonamides is the potential for an intramolecular hydrogen bond between the amide hydrogen (N-H) and one of the oxygen atoms of the ortho-nitro group. This interaction forms a stable six-membered ring-like motif, often denoted as an S(6) graph-set motif. In the related compound N-(2-Methylphenyl)-2-nitrobenzenesulfonamide, a similar intramolecular N—H···O hydrogen bond results in an S(7) motif. nih.gov This intramolecular interaction can lead to a more planar conformation of the N-H bond relative to the benzene ring.

Intermolecular Hydrogen Bonding: Intermolecular hydrogen bonds play a crucial role in the assembly of the crystal lattice. The sulfonamide N-H group is a potent hydrogen bond donor, while the oxygen atoms of the sulfonyl (SO₂) and nitro (NO₂) groups are effective acceptors. bldpharm.com In the crystal structure of N-(2-Methylphenyl)-2-nitrobenzenesulfonamide, intermolecular N—H···O(S) hydrogen bonds link the molecules into zigzag chains described by a C(4) graph-set motif. nih.gov It is highly probable that this compound would form similar intermolecular hydrogen-bonded chains, which are a common feature in the crystal packing of primary and secondary sulfonamides.

| Interaction Type | Donor | Acceptor | Typical Motif | Reference |

| Intramolecular | N-H | O (nitro) | S(6) or S(7) | nih.gov |

| Intermolecular | N-H | O (sulfonyl) | C(4) chain | nih.gov |

Torsional and Dihedral Angle Analysis in Arylsulfonamides

The conformation of arylsulfonamides is largely defined by the torsion angles around the S-N and S-C bonds. Analysis of the Cambridge Structural Database (CSD) provides valuable insights into the preferred conformations of these molecules.

The key torsional angles in this compound would be:

C-S-N-C: This describes the rotation around the S-N bond.

C-C-S-N: This describes the orientation of the sulfonyl group relative to the phenyl ring.

In a study of a related molecule, N-(2-chlorophenyl)-2-nitrobenzenesulfonamide, the molecule was found to be twisted at the S—N bond with a torsional angle of 74.97(20)°. nih.gov A similar twist is observed in N-(2-methylphenyl)-2-nitrobenzenesulfonamide, with a torsional angle of 73.90(26)°. nih.gov These values indicate a non-planar arrangement around the sulfonamide linkage.

The dihedral angle between the phenyl ring and the plane of the sulfonamide group is also a critical parameter. In N-(2-Methylphenyl)-2-nitrobenzenesulfonamide, the dihedral angle between the sulfonyl benzene ring and the anilino ring is 53.44(14)°. nih.gov This significant twist is a common feature in arylsulfonamides and is influenced by steric hindrance and electronic effects of the substituents on the aromatic rings. For this compound, a substantial dihedral angle between the 2-nitrophenyl ring and the S-N-C plane is expected.

A general analysis of arylsulfonamides from the CSD reveals that the lowest energy conformation typically follows a specific pattern when viewed through Newman projections along the N-S and C-S bonds. These preferred conformations minimize steric repulsion and optimize electronic interactions, and it is expected that the torsional and dihedral angles in this compound would fall within the distributions observed for similar structures in the CSD.

| Compound | Torsion Angle (C-S-N-C) (°) | Dihedral Angle (Ring-Ring) (°) | Reference |

| N-(2-Methylphenyl)-2-nitrobenzenesulfonamide | 73.90(26) | 53.44(14) | nih.gov |

| N-(2-chlorophenyl)-2-nitrobenzenesulfonamide | 74.97(20) | 54.97(11) | nih.gov |

Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently used to predict molecular geometries, vibrational frequencies, and electronic properties.

While specific DFT studies exclusively focused on N-ethyl-2-nitrobenzenesulfonamide are not abundant in the public domain, the methodologies are well-established through research on analogous compounds like other nitrobenzenesulfonamide derivatives. mdpi.comresearchgate.netnih.govglobalresearchonline.net For instance, in studies of N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers, DFT calculations have been instrumental in analyzing bond lengths, bond angles, and torsion angles, revealing how the substitution pattern influences the molecular conformation. mdpi.com Similar calculations for 1,2,3-trichloro-4-nitrobenzene have been performed using the B3LYP method with 6-31+G(d,p) and 6-311++G(d,p) basis sets to determine optimized geometric parameters and vibrational frequencies. globalresearchonline.net

For this compound, DFT calculations would typically be employed to optimize the molecular geometry, starting from a plausible initial structure. This process determines the lowest energy conformation of the molecule. Subsequent frequency calculations can confirm that the optimized structure corresponds to a true energy minimum and can be used to predict the infrared and Raman spectra of the compound.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. These simulations allow the study of the conformational flexibility of a molecule over time, providing insights into its dynamic behavior.

For a molecule like this compound, with its rotatable bonds in the ethyl and sulfonyl groups, conformational analysis is crucial for understanding its three-dimensional structure and how it might interact with other molecules. The C-S-N-C torsion angle is a key parameter that dictates the relative orientation of the phenyl and ethyl groups. mdpi.com

Molecular Docking Studies in Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govmdpi.com This method is extensively used in drug discovery to understand how a potential drug molecule (the ligand) might interact with a biological target, such as a protein or enzyme. nih.govnih.gov

In the context of this compound, molecular docking studies could be used to explore its potential as an inhibitor of specific enzymes. For example, various sulfonamide derivatives have been studied as inhibitors of carbonic anhydrase IX, a target in cancer therapy. nih.gov A typical docking study would involve preparing the three-dimensional structures of both this compound and the target protein. The docking algorithm would then systematically sample different orientations and conformations of the ligand within the binding site of the protein, scoring each pose based on factors like intermolecular forces and geometric complementarity.

The results of a docking study can identify the most likely binding mode of the ligand and highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. This information can guide the design of more potent and selective inhibitors.

Topological and Quantum Chemical Descriptors

A variety of topological and quantum chemical descriptors are used to quantify different aspects of a molecule's electronic structure and intermolecular interactions. These include Hirshfeld surface analysis, Non-Covalent Interaction Reduced Density Gradient (NCI-RDG), Atoms in Molecules (AIM), Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital (HOMO-LUMO) analysis, and Natural Bond Orbital (NBO) analysis.

Hirshfeld Surface Analysis: This method is used to visualize and quantify intermolecular interactions in a crystal lattice. It maps the electron density distribution onto a surface defined by the molecule's contribution to the crystal's electron density. While a crystal structure for this compound is not available in the searched literature, studies on related sulfonamides demonstrate the utility of this analysis in understanding packing arrangements and identifying key intermolecular contacts. researchgate.net

NCI-RDG, AIM: The Atoms in Molecules (AIM) theory provides a way to partition a molecule's electron density into atomic basins, allowing for the characterization of chemical bonds and non-covalent interactions. nih.gov NCI-RDG analysis complements this by visualizing weak non-covalent interactions.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For related nitroaromatic compounds, DFT calculations have been used to determine these parameters and understand their electronic properties. ekb.eg

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a localized picture of chemical bonding by transforming the canonical molecular orbitals into localized orbitals that correspond to Lewis structures (bonds and lone pairs). uni-muenchen.dewisc.eduyoutube.com This analysis can reveal details about charge transfer, hyperconjugation, and the nature of intermolecular interactions. For instance, in other sulfonamides, NBO analysis has been used to understand the delocalization of electron density and the stability arising from hyperconjugative interactions.

Prediction of Reaction Pathways and Transition States

Computational chemistry can be used to model chemical reactions, predict their pathways, and characterize the transition states involved. This is particularly useful for understanding reaction mechanisms and predicting the feasibility of a synthetic route.

For this compound, computational methods could be applied to study its synthesis, for example, the reaction between 2-nitrobenzenesulfonyl chloride and ethylamine (B1201723). DFT calculations can be used to locate the transition state structure for this reaction, which is the highest energy point along the reaction coordinate. By calculating the energy of the reactants, transition state, and products, the activation energy and reaction enthalpy can be determined.

While specific studies on the reaction pathways of this compound were not found, the application of these methods to similar reactions, such as cycloaddition reactions involving nitroethenes, demonstrates their power in elucidating reaction mechanisms. mdpi.com

Biological Activity and Medicinal Chemistry Research

General Pharmacological Relevance of Nitrobenzenesulfonamides

Nitrobenzenesulfonamides are a class of organic compounds characterized by the presence of a nitro group (-NO2) and a sulfonamide group (-SO2NHR) attached to a benzene (B151609) ring. This structural motif has proven to be a valuable scaffold in medicinal chemistry, conferring a range of pharmacological properties.

The sulfonamide functional group has long been a cornerstone of antibacterial therapy. ekb.eg The emergence of antibiotic resistance has spurred the development of new antimicrobial agents, with sulfonamide derivatives being a continued area of research. ekb.eg Studies on various sulfonamides and their derivatives, such as sulfonyl hydrazones, have demonstrated their activity against several bacterial strains. nih.gov For instance, research has shown that the presence of certain functional groups can influence the antimicrobial effect; for example, the introduction of a hydroxyl group on some sulfonamides was found to reduce their antimicrobial activity. nih.gov

Hydrazide-hydrazone derivatives, which can be synthesized from sulfonamide precursors, are known to possess a wide array of pharmacological effects, including antimicrobial activity. turkjps.org Some newly synthesized heterocyclic benzenesulfonamide (B165840) derivatives have shown high potency against bacteria like Klebsiella pneumoniae. researchgate.net The mechanism of action for many sulfonamides involves the inhibition of essential metabolic pathways in bacteria, such as folate synthesis, where they act as competitive inhibitors of dihydropteroate (B1496061) synthase. While specific studies focusing solely on N-ethyl-2-nitrobenzenesulfonamide are limited in this context, the broader class of sulfonamides shows significant and diverse antimicrobial potential. ekb.egresearchgate.net

| Compound Class/Derivative | Target Microorganism | Key Finding | Source |

|---|---|---|---|

| Sulfonyl Hydrazones | Escherichia coli, Staphylococcus aureus | Antimicrobial activities of sulfonyl hydrazones were generally less than the parent sulfonamide. | nih.gov |

| Ethylparaben Hydrazide-Hydrazones | Staphylococcus aureus (ATCC 29213) | Compound 3g showed significant antimicrobial activity with a MIC value of 2 μg/mL. | turkjps.org |

| Ethylparaben Hydrazide-Hydrazones | Candida albicans (ATCC 10231) | Compound 3b showed the highest antifungal activity with a MIC value of 64 μg/mL. | turkjps.org |

| Heterocyclic Benzenesulfonamides | Klebsiella pneumoniae | Several synthesized compounds showed high potency against this bacterial strain. | researchgate.net |

| Ni(II) Complex with Thiazole Ligand | MRSA, E. coli, E. faecalis | Demonstrated high antibacterial activity with a MIC value of 1.95 µg/mL. | nih.gov |

The nitrobenzenesulfonamide scaffold is a key feature in compounds designed for anticancer research. nih.gov A significant area of this research focuses on their role as inhibitors of carbonic anhydrases, particularly isoforms that are overexpressed in tumors. nih.govnih.gov For example, 2-substituted-5-nitro-benzenesulfonamides have been developed as bioreductive inhibitors that target tumor-associated carbonic anhydrase isoforms IX and XII, which are prevalent in hypoxic (low oxygen) tumor environments. nih.govresearchgate.net

Derivatives based on a p-nitrobenzenesulfonamide template have been identified as potential inverse agonists for the estrogen-related receptor α (ERRα), a target implicated in triple-negative breast cancer. nih.gov One such compound significantly suppressed tumor growth in breast cancer xenograft models. nih.gov Furthermore, certain basic nitrobenzenesulfonamides have been evaluated as selective cytotoxic agents for hypoxic cancer cells, which are notoriously resistant to conventional therapies. nih.gov

While the antitumor potential of nitrobenzenesulfonamides is an active area of investigation, their direct antiviral properties are less well-documented in the available literature. Some studies have explored the antiviral action of nitric oxide (NO), a simple molecule related to the nitro group, showing it can inhibit the replication of viruses like the Dengue virus by targeting the viral RNA polymerase. nih.gov However, research specifically linking the this compound structure to broad-spectrum antiviral activity is not extensively reported.

The fight against tuberculosis, caused by Mycobacterium tuberculosis, is challenged by the emergence of multidrug-resistant strains. google.com Nitro-containing compounds are a promising area of research for new antitubercular drugs. nih.gov Nitroimidazoles, for instance, are a significant class of new antitubercular agents, with some candidates progressing to clinical trials. nih.gov These compounds often act as bioreductive prodrugs, meaning they are activated under the hypoxic conditions found within tuberculosis granulomas. nih.gov

Research into 3-nitrotriazole-based sulfonamides has shown that this class of nitro-compounds can serve as a potential scaffold for developing agents with aerobic antitubercular activity. nih.gov Additionally, sulfonamides have been investigated as inhibitors of mycobacterial carbonic anhydrases, which are essential for the survival of M. tuberculosis. mdpi.com Specifically, enzymes like MtCA1 and MtCA2 from the bacterium are effectively inhibited by certain sulfonamide compounds, suggesting a potential mechanism for their antitubercular action. mdpi.com

Enzyme Inhibition Studies

A primary mechanism through which nitrobenzenesulfonamides exert their biological effects is by inhibiting specific enzymes. This targeted inhibition is central to their therapeutic potential, particularly in cancer research.

Sulfonamides are a classic and potent class of carbonic anhydrase (CA) inhibitors. nih.gov They function by binding to the zinc ion within the enzyme's active site, disrupting the catalytic hydration of carbon dioxide. nih.gov The nitrobenzenesulfonamide structure has been extensively used to develop selective inhibitors for various CA isoforms. nih.govnih.gov

Of particular interest are the tumor-associated isoforms hCA IX and hCA XII. nih.gov These enzymes are overexpressed in many cancers and contribute to the acidic microenvironment of tumors, promoting cancer cell survival and metastasis. nih.govnih.gov Nitro-containing sulfonamides have been designed to selectively target these isoforms over the more ubiquitous cytosolic isoforms like hCA I and II. nih.govresearchgate.net For example, 2-substituted-5-nitro-benzenesulfonamides were found to be strong inhibitors of hCA IX and XII, with some compounds showing excellent selectivity. nih.gov Similarly, N-nitrosulfonamides represent a newer chemotype that selectively inhibits hCA IX over hCA II. nih.gov This selective inhibition of tumor-related CA isoforms is a validated strategy for developing antitumor and antimetastatic agents. nih.gov

| Compound Class | Target Isoform | Inhibition Constant (KI) Range | Key Finding | Source |

|---|---|---|---|---|

| 2-Substituted-5-nitro-benzenesulfonamides | hCA II | 8.8 - 4975 nM | Showed better inhibition of hCA II compared to hCA I. | nih.gov |

| 2-Substituted-5-nitro-benzenesulfonamides | hCA IX & XII | 5.4 - 653 nM | Strongly inhibited tumor-associated isoforms with high selectivity. | nih.gov |

| N-Nitro Sulfonamides | hCA IX | - | Selectively inhibited hCA IX over hCA II. | nih.gov |

| N-Nitro Sulfonamides | MgCA (Fungal) | 0.22 - 8.09 μM | Effective inhibitors of the fungal carbonic anhydrase from Malassezia globosa. | nih.gov |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA VII | 1.1 - 13.5 nM | Many compounds displayed better inhibition against hCA VII than the standard drug Acetazolamide. | mdpi.com |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | MtCA2 (Mycobacterial) | Low nanomolar range | The most sensitive mycobacterial enzyme to this class of inhibitors. | mdpi.com |

Beyond carbonic anhydrase, nitrobenzenesulfonamide derivatives have been shown to interact with other significant molecular targets. A notable example is the Estrogen-related receptor α (ERRα), a nuclear receptor that is overexpressed in several cancers, including triple-negative breast cancer. nih.gov A series of new inverse agonists based on a p-nitrobenzenesulfonamide template were discovered that could bind to ERRα and inhibit the transcription of its target genes. nih.gov Docking studies revealed that the sulfonamide's nitrogen atom could form hydrogen bonds with key residues like Arg372 in the receptor's binding domain, enhancing binding stability. nih.gov This interaction disrupts the receptor's function, leading to suppressed cancer cell migration and invasion. nih.gov

Other research has explored the potential for different benzenesulfonamide derivatives to act as inhibitors of dihydrofolate reductase (DHFR), another clinically important enzyme target in cancer and infectious disease therapy. researchgate.net While the binding of ligands to receptors is a complex process, often involving interactions with specific binding pockets, some molecules can also bind to exosite regions on the receptor surface. mdpi.com The diverse interactions of the nitrobenzenesulfonamide scaffold highlight its versatility in designing molecules that can modulate the function of various biologically important receptors and enzymes.

Structure-Activity Relationship (SAR) Investigations

The biological potency and therapeutic efficacy of a compound are intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies are therefore crucial in medicinal chemistry for the rational design of more effective and selective drugs. These investigations systematically modify different parts of a lead compound to understand how these changes influence its biological activity.

Impact of N-Substitution on Biological Potency

The nature of the substituent on the nitrogen atom of the sulfonamide group can significantly influence the biological activity of benzenesulfonamide derivatives. While specific SAR studies on this compound are not extensively detailed in the provided context, general principles from related compounds can be inferred. For instance, in the context of N-nitrosamines, the substitution pattern on the nitrogen affects metabolic activation and carcinogenic potential. Symmetrical substitution, as seen in N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), results in the formation of a single type of alkylating adduct. nih.gov In contrast, asymmetrical substitution can lead to the formation of different DNA adducts, with the predominance of one over the other depending on the ease of hydroxylation of each side group. nih.gov

The steric bulk of the N-substituents is also a critical factor. Increasing the steric hindrance, for example by introducing isopropyl or tert-butyl groups, can inhibit the metabolic hydroxylation at the α-carbon, which is a key step in the activation of some N-nitroso compounds. nih.gov This suggests that the ethyl group in this compound plays a role in defining the steric and electronic environment around the sulfonamide nitrogen, which in turn could influence its interaction with biological targets.

Derivatization Strategies for Bioactivity Modulation

Derivatization is a key strategy to modulate the bioactivity, selectivity, and pharmacokinetic properties of a lead compound. For benzenesulfonamide scaffolds, various positions on the molecule can be targeted for modification.

One common strategy involves altering the substituents on the phenyl ring. For example, in a series of 2-phenoxybenzamides, replacing a 2-(4-fluorophenoxy) substituent with other functional groups was explored to investigate the influence on antiplasmodial activity. mdpi.com Shifting the position of a substituent, such as an N-Boc piperazinyl group, from the ortho to the meta or para position on the benzene ring resulted in significant changes in activity. mdpi.com Specifically, the para-substituted analog showed the highest activity and selectivity. mdpi.com

Another derivatization approach focuses on the sulfonamide nitrogen. As discussed, altering the N-alkyl group can impact potency. Furthermore, the 2-nitro group on the benzene ring of this compound is a key functional group that can be targeted for modification. This group is crucial for the compound's role in certain prodrug strategies.

Prodrug Development and Activation Mechanisms

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through enzymatic or chemical reactions. This approach can be used to improve various properties of a drug, such as solubility, stability, and targeted delivery.

Glutathione-Responsive Prodrugs

A significant area of research involving the 2-nitrobenzenesulfonamide (B48108) moiety is its use in the design of glutathione (B108866) (GSH)-responsive prodrugs. nih.gov Glutathione is a tripeptide that is present in significantly higher concentrations inside cells (1–10 mM) compared to the extracellular environment (2–20 μM). nih.gov Certain cancer cells exhibit even higher levels of GSH, which contributes to their resistance to some therapies. nih.gov

The 2-nitrobenzenesulfonyl group can be attached to an amino group of a parent drug, rendering it inactive. nih.gov In the presence of high concentrations of GSH, the nitro group is reduced, leading to the cleavage of the sulfonamide bond and the release of the active drug. nih.gov This mechanism allows for the targeted activation of the drug in the high-GSH environment of cancer cells, potentially increasing efficacy and reducing systemic toxicity. nih.gov

For example, a prodrug of doxorubicin (B1662922) (Dox), an anticancer drug, was created by modifying its primary amino group with a 2-nitrobenzenesulfonyl (Ns) group. nih.gov This Ns-Dox prodrug showed a weaker interaction with DNA compared to doxorubicin, suggesting it would be less toxic. nih.gov In cancer cells with high GSH levels, Ns-Dox was efficiently activated to doxorubicin, exhibiting significant cytotoxic effects. nih.gov In contrast, in cells with lower GSH levels, the activation was much less efficient. nih.gov

This GSH-responsive activation is a promising strategy for developing selective cancer therapies. nih.govrsc.org

Pharmacodynamic and Pharmacokinetic Research Considerations

The successful development of a drug requires a thorough understanding of its pharmacodynamic (what the drug does to the body) and pharmacokinetic (what the body does to the drug) properties. A key pharmacokinetic consideration for drugs targeting the central nervous system (CNS) is their ability to cross the blood-brain barrier.

In Vitro Cytotoxicity Assessments

Direct in vitro cytotoxicity data for this compound is not extensively reported in publicly available scientific literature. However, the broader class of nitrobenzenesulfonamide and benzenesulfonamide derivatives has been the subject of numerous cytotoxic investigations against various cancer cell lines. These studies provide a basis for postulating the potential, yet unconfirmed, cytotoxic profile of this compound.

Research on a series of benzenesulfonamide-bearing imidazole (B134444) derivatives has demonstrated cytotoxic effects against human triple-negative breast cancer (MDA-MB-231) and human malignant melanoma (IGR39) cell lines. mdpi.comktu.edu For instance, the most active compounds in this series, which featured chloro- and dichloro-substituents on the benzene ring, exhibited half-maximal effective concentrations (EC50) in the micromolar range, with one compound showing an EC50 of 20.5 ± 3.6 µM against MDA-MB-231 cells. mdpi.comktu.edu Another study on novel benzenesulfonamide derivatives incorporating s-triazine linkers revealed significant cytotoxic activity under hypoxic conditions against breast cancer (MDA-MB-468) and leukemia (CCRF-CM) cell lines, with IC50 values as low as 1.48 ± 0.08 µM. nih.gov

Furthermore, a study on 4-(2-methylacetamide)benzenesulfonamide derivatives showed that several compounds were active against various cancerous cells without affecting normal cells. nih.gov The collective findings from these studies on related sulfonamides suggest that this compound may possess cytotoxic properties, although experimental verification is required. The presence of the nitro group, in particular, is a feature of interest, as nitroaromatic compounds are known to be bioreductive and can exhibit selective toxicity under hypoxic conditions, a characteristic often found in solid tumors. researchgate.net

Table 1: Examples of In Vitro Cytotoxicity of Related Benzenesulfonamide Derivatives

| Compound Class | Cell Line(s) | Reported Activity (IC50/EC50) | Reference |

| Benzenesulfonamide-bearing imidazoles | MDA-MB-231, IGR39 | 20.5 ± 3.6 µM to 27.8 ± 2.8 µM | mdpi.comktu.edu |

| Benzenesulfonamides with s-triazine linkers | MDA-MB-468, CCRF-CM | 1.48 ± 0.08 µM to 9.83 ± 0.52 µM | nih.gov |

This table presents data for structurally related compounds to provide context for the potential activity of this compound, for which specific data is not available.

Target Identification and Mode of Action Studies

Specific molecular targets and the precise mode of action for this compound have not been elucidated in published research. However, the well-established biological activities of the broader sulfonamide class of compounds offer significant insights into its potential mechanisms.

A primary and extensively studied target of sulfonamides is the family of zinc-containing enzymes known as carbonic anhydrases (CAs). researchgate.netnih.govnih.gov Several sulfonamide-based drugs are clinically used as CA inhibitors. nih.gov CAs play a crucial role in regulating pH, and their inhibition can disrupt the growth and survival of cancer cells, which often overexpress certain CA isoforms (e.g., CA IX and XII) to maintain a favorable pH for proliferation and metastasis. researchgate.netnih.gov The sulfonamide group can bind to the zinc ion in the active site of CAs, leading to inhibition of the enzyme. nih.gov It is plausible that this compound could act as a CA inhibitor, a hypothesis that warrants experimental investigation. Studies on 2-substituted-5-nitro-benzenesulfonamides have shown strong inhibition of the tumor-associated CA IX and XII isoforms. researchgate.net

Beyond carbonic anhydrase inhibition, sulfonamide derivatives have been reported to exhibit anticancer activity through various other mechanisms. These include:

Inhibition of Tyrosine Kinases: Disrupting key signaling pathways involved in cancer cell proliferation and survival. nih.gov

Aromatase Inhibition: Interfering with estrogen synthesis, which is relevant in hormone-dependent cancers. nih.gov

Inhibition of Matrix Metalloproteinases (MMPs): Preventing cancer cell invasion and metastasis. nih.gov

Induction of Cell Cycle Arrest: A methanesulfonamide (B31651) analogue of cryptopleurine (B1669640) was found to induce G0/G1 cell cycle arrest in renal cancer cells. acs.org

Inhibition of Tubulin Polymerization: Disrupting the formation of the mitotic spindle, which is essential for cell division. mdpi.com

Inhibition of Anti-apoptotic Proteins: Such as the Bcl-2 family, leading to programmed cell death (apoptosis). mdpi.com

The nitro group in this compound also suggests a potential for bioreductive activation. acs.org Under the hypoxic conditions often found in tumors, the nitro group can be reduced to form reactive species that can induce cellular damage and cytotoxicity. acs.org This mechanism could confer a degree of tumor selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.